(6-chloropyrimidin-4-yl)methyl hexanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(6-chloropyrimidin-4-yl)methyl hexanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-4-5-11(15)16-7-9-6-10(12)14-8-13-9/h6,8H,2-5,7H2,1H3 |
InChI Key |
KVWIPJOREJORLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Pyrimidine Chemistry
The chemical behavior of (6-chloropyrimidin-4-yl)methyl hexanoate (B1226103) is fundamentally dictated by the electronic properties of its halogenated pyrimidine (B1678525) core. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is inherently electron-deficient. The introduction of a chlorine atom further enhances this electron deficiency through its inductive electron-withdrawing effect. This halogenation significantly influences the reactivity of the pyrimidine ring, making the carbon atoms susceptible to nucleophilic attack.
The chlorine atom at the 6-position of the pyrimidine ring is a key functional handle. It serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of substituents, including amines, alcohols, and thiols, by displacing the chloride ion. The amenability of chloropyrimidines to such substitution reactions is a cornerstone of their utility in organic synthesis.
Furthermore, the chlorine substituent provides a site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The ability to participate in these diverse reaction types underscores the value of halogenated pyrimidines as versatile synthetic intermediates.
Significance of the Pyrimidine Scaffold in Organic Synthesis and Derivatives Research
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and materials science, owing to its prevalence in a vast number of biologically active compounds and functional materials. This heterocyclic motif is a core component of nucleobases, such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. This biological precedent has inspired the development of a multitude of pyrimidine-containing pharmaceuticals.
Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. For instance, the pyrimidine core is found in kinase inhibitors used in cancer therapy, where the nitrogen atoms of the ring can form crucial hydrogen bonds with the target protein. The versatility of the pyrimidine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
In the realm of agrochemicals, pyrimidine derivatives have been successfully developed as herbicides, fungicides, and insecticides. nih.gov The ability to systematically modify the pyrimidine core allows for the optimization of their efficacy and environmental profile. The inherent stability and synthetic accessibility of the pyrimidine ring make it an attractive platform for the discovery of new bioactive molecules.
Role As a Key Intermediate in the Synthesis of Functionalized Organic Molecules
Strategies for the Construction of the (6-Chloropyrimidin-4-yl)methyl Core
The formation of the central pyrimidine structure is a critical phase in the synthesis. Various techniques have been developed to achieve this, ranging from nucleophilic substitution on pre-existing pyrimidine rings to building the ring from acyclic precursors.
A prevalent strategy for functionalizing pyrimidine rings involves the use of dichloropyrimidine substrates. The reactivity of the chlorine atoms on the pyrimidine ring allows for their displacement by nucleophiles in what is known as a nucleophilic aromatic substitution (SNAr) reaction. The positions of the chlorine atoms significantly influence the regioselectivity of these reactions.
For instance, in 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar, and selective substitution can be challenging. However, the introduction of other substituents on the ring can direct the substitution to a specific position. The reactivity order in SNAr reactions on polychloropyrimidines is generally C4 > C2 >> C5. guidechem.comacs.org This inherent reactivity difference is a key factor in designing synthetic routes.
The nature of the nucleophile and the reaction conditions also play a crucial role in determining the outcome. For example, reactions with amines on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) can be directed to selectively displace either the chloride or the sulfone group by careful choice of the amine and the base. researchgate.net Similarly, the reaction of 2,4-dichloropyrimidines with tertiary amines can lead to selective substitution at the C-2 position. nih.gov
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these SNAr reactions to introduce a wide range of functional groups onto the pyrimidine core. mdpi.comnih.gov For the synthesis of the (6-chloropyrimidin-4-yl)methyl core, a key intermediate would be a (6-chloropyrimidin-4-yl)methanol (B1429738) derivative. This could potentially be achieved by reacting a dichloropyrimidine with a suitable carbon nucleophile or through a multi-step process involving initial substitution with a different nucleophile followed by conversion to the hydroxymethyl group.
Table 1: Regioselectivity in Nucleophilic Substitution of Dichloropyrimidines
| Pyrimidine Substrate | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | Mixture of C4 and C2 isomers (1:1 to 4:1) | acs.org |
| 2,4,5-Trichloropyrimidine | General Nucleophiles (SNAr) | C4 > C2 >> C5 | guidechem.com |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (weak base) | C4-Chloride | researchgate.net |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated Anilines | C2-Sulfone | researchgate.net |
| 2,4-Dichloropyrimidines with C-5 EWG | Tertiary Amines | C2 | nih.gov |
Modern synthetic organic chemistry offers powerful tools for carbon-carbon bond formation, which are highly applicable to the derivatization of pyrimidine rings. Halogen-metal exchange reactions and palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies.
Halogen-metal exchange typically involves treating a halogenated pyrimidine with an organolithium reagent at low temperatures. This generates a highly reactive pyrimidine-lithium species, which can then react with various electrophiles to introduce a wide array of substituents. The regioselectivity of this exchange is often influenced by the position of the halogen and the presence of other directing groups on the pyrimidine ring. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, have become indispensable for the synthesis of functionalized pyrimidines. acs.orgnih.gov These reactions involve the coupling of a halopyrimidine with an organometallic reagent (e.g., boronic acids, organostannanes, or terminal alkynes) in the presence of a palladium catalyst and a base.
For instance, the synthesis of 6-aryl-2,4-dichloropyrimidines can be efficiently achieved via a Suzuki coupling reaction between 2,4,6-trichloropyrimidine (B138864) and an arylboronic acid. acs.org This approach allows for the introduction of a carbon-based substituent at a specific position, which can then be further elaborated. In the context of synthesizing pyrimidinyl-hexanoic acids, a related structure, palladium-catalyzed coupling reactions would be a key step to form the carbon-carbon bond between the pyrimidine ring and the hexanoic acid side chain.
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. The reactivity of the different halogen positions on the pyrimidine ring also dictates the outcome, with the general order of reactivity in palladium-catalyzed reactions being C4(6) > C2 >> C5. guidechem.comacs.org
The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing these compounds. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.egnih.govsemanticscholar.org This approach allows for the introduction of a variety of substituents on the pyrimidine ring from the outset.
Once the basic pyrimidine scaffold is in place, a series of functional group transformations can be carried out to arrive at the desired (6-chloropyrimidin-4-yl)methyl core. For example, a 4,6-dihydroxypyrimidine (B14393) can be converted to a 4,6-dichloropyrimidine (B16783) using reagents like phosphorus oxychloride (POCl₃). mdpi.com
Furthermore, existing substituents on the pyrimidine ring can be chemically modified. For instance, a methyl group attached to the pyrimidine ring could be halogenated and then converted to a hydroxymethyl group, which is a necessary precursor for the final esterification step. The synthesis of pyrimidine-4-methanol derivatives is a key step towards the target molecule. ontosight.ai
These transformations often require careful control of reaction conditions to avoid unwanted side reactions and to ensure the stability of the pyrimidine ring. The electronic nature of the pyrimidine ring, being electron-deficient, influences the reactivity of its substituents.
Esterification and Linkage Chemistry for the Hexanoate Moiety
The final step in the synthesis of this compound is the formation of the ester linkage. This is typically achieved by reacting the (6-chloropyrimidin-4-yl)methanol precursor with a hexanoic acid derivative.
The most straightforward method for forming the ester is the direct esterification of (6-chloropyrimidin-4-yl)methanol with hexanoic acid. This reaction, known as the Fischer-Speier esterification, is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by removing the water formed during the reaction. masterorganicchemistry.com
Alternatively, to avoid the harsh conditions of acid catalysis which might be detrimental to the pyrimidine core, the hexanoic acid can be activated. This is commonly done by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). Hexanoyl chloride, for instance, would react readily with (6-chloropyrimidin-4-yl)methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Coupling reagents, widely used in peptide synthesis, can also be employed for this esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) activate the carboxylic acid in situ, allowing for a mild and efficient reaction with the alcohol. researchgate.net
Table 2: Common Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Hexanoic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | Simple, Inexpensive Reagents | Harsh conditions, Reversible |
| Acyl Chloride Method | Hexanoyl Chloride, Alcohol, Base (e.g., Pyridine) | Mild | High Yield, Irreversible | Acyl chloride is moisture sensitive |
| Coupling Reagent Method | Hexanoic Acid, Alcohol, Coupling Reagent (e.g., DCC, DMTMM) | Mild | High Yield, Mild Conditions | Cost of coupling reagent, Byproduct removal |
Another approach to forming the desired ester is through a transesterification reaction. In this process, an existing ester, such as methyl hexanoate or ethyl hexanoate, reacts with (6-chloropyrimidin-4-yl)methanol in the presence of an acid or base catalyst. researchgate.net
The equilibrium in a transesterification reaction is driven by using a large excess of the alcohol reactant or by removing the more volatile alcohol byproduct. For example, if methyl hexanoate is used, the methanol (B129727) that is formed can be removed by distillation to shift the equilibrium towards the formation of this compound.
Base-catalyzed transesterification is also common, using catalysts such as sodium methoxide (B1231860) or potassium carbonate. The choice between acid and base catalysis depends on the stability of the starting materials and the desired product to the reaction conditions. Solid acid catalysts are also being explored for greener and more easily separable reaction systems. mdpi.com
Coupling Reactions between Pyrimidinyl-Methanol Derivatives and Hexanoic Acid Precursors
The formation of the ester linkage in this compound is achieved by coupling the alcohol precursor, (6-chloropyrimidin-4-yl)methanol, with a suitable hexanoic acid derivative. The choice of method depends on factors such as scale, desired purity, and the stability of the starting materials.
Fischer-Speier Esterification: This classic method involves the direct reaction of (6-chloropyrimidin-4-yl)methanol with hexanoic acid in the presence of a strong acid catalyst. mdpi.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol, if it is inexpensive) is used, or the water byproduct is removed as it forms. masterorganicchemistry.comchemguide.co.uk For this specific synthesis, using a large excess of hexanoic acid or removing water via a Dean-Stark apparatus with a solvent like toluene would be effective strategies. masterorganicchemistry.com
Reaction with Activated Hexanoic Acid Derivatives: To achieve higher yields and milder reaction conditions, hexanoic acid can be activated.
Acyl Chlorides: Using hexanoyl chloride, the reaction with (6-chloropyrimidin-4-yl)methanol proceeds rapidly, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. This method is highly effective but requires handling of the moisture-sensitive acyl chloride.
Acid Anhydrides: Hexanoic anhydride is another effective acylating agent. The reaction is typically slower than with the acyl chloride but offers easier handling. It produces hexanoic acid as a byproduct, which can be removed during workup.
Modern Coupling Reagents (Steglich Esterification): For substrates that may be sensitive to the harsh conditions of Fischer esterification, modern coupling agents are employed. The Steglich esterification uses a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is added in catalytic amounts to accelerate the reaction. chemistry-online.comrsc.org This method proceeds under mild, often room-temperature conditions, and the DCC dehydrates the reactants, forming a urea byproduct (dicyclohexylurea, DCU) that can be filtered off. wikipedia.orgorganic-chemistry.org
Reaction Optimization and Process Intensification Studies
Optimizing the synthesis of this compound involves a systematic study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Process intensification techniques aim to make the synthesis more efficient and sustainable. mdpi.comnih.govsphinxsai.com
The choice of catalyst is paramount and is dictated by the chosen synthetic route.
Brønsted/Lewis Acids for Fischer Esterification: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common, effective, and inexpensive catalysts. masterorganicchemistry.commdpi.com Lewis acids such as boron trifluoride (BF₃) can also be employed. operachem.com
Heterogeneous Acid Catalysts: To simplify purification and improve sustainability, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfonated carbons can be used. organic-chemistry.orgmdpi.comresearchgate.net These catalysts are easily removed by filtration and can often be recycled.
Coupling Reagents and Acyl-Transfer Catalysts: In Steglich-type reactions, the combination of DCC (or a water-soluble alternative like EDC) and a catalytic amount of DMAP is standard. wikipedia.orgchemistry-online.com DMAP acts as a highly effective acyl-transfer agent, accelerating the reaction and suppressing side reactions. organic-chemistry.org
Screening of reaction conditions involves varying temperature, reactant molar ratios, and catalyst loading. For Fischer esterification, increasing the temperature generally increases the reaction rate, but can also lead to side products. numberanalytics.com Reactive distillation, where the ester product is continuously removed as it is formed, is a process intensification technique that can significantly improve conversion in equilibrium-limited reactions. researchgate.netucr.ac.cr
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Brønsted Acid | H₂SO₄, p-TsOH | Reflux in excess alcohol or with water removal | Inexpensive, highly active | Corrosive, difficult to remove, generates acidic waste |
| Heterogeneous Acid | Amberlyst-15, Zeolites | Heated in a suitable solvent | Easily separated, reusable, less corrosive | Lower activity than homogeneous catalysts, potential for mass transfer limitations |
| Carbodiimide Coupling Agent | DCC, EDC | Room temperature, aprotic solvent (e.g., DCM, THF) | Mild conditions, high yields, good for sensitive substrates | Stoichiometric amounts needed, byproduct (DCU) can be difficult to remove completely |
| Acyl-Transfer Catalyst | DMAP | Used catalytically with a coupling agent | Greatly accelerates reaction rate, suppresses side reactions | Toxic, must be fully removed from the final product |
Solvents can significantly influence esterification reactions by affecting reactant solubility, reaction rates, and equilibrium position. nih.govresearchgate.netresearchgate.net
Thermodynamic Effects: In Fischer esterification, the reaction is governed by equilibrium. Using a non-polar, water-immiscible solvent such as toluene or hexane (B92381) allows for the azeotropic removal of water using a Dean-Stark apparatus, thereby shifting the equilibrium toward the ester product. masterorganicchemistry.com Alternatively, using a large excess of the alcohol reactant can serve as both a solvent and a means to push the equilibrium forward. masterorganicchemistry.com
Kinetic Effects: The rate of reaction is influenced by solvent polarity. Polar aprotic solvents (e.g., acetonitrile (B52724), dimethylformamide) can affect the reaction rate by stabilizing or destabilizing charged intermediates and transition states. nih.gov However, for Steglich esterification, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used as they effectively dissolve the reactants and coupling agents without interfering with the reaction mechanism. rsc.org Thermodynamic models can be applied to predict how interactions between the reacting species and the solvent will affect the reaction kinetics. nih.gov
| Solvent | Type | Boiling Point (°C) | Effect on Esterification |
|---|---|---|---|
| Toluene | Non-polar Aprotic | 111 | Excellent for water removal via Dean-Stark trap, shifting equilibrium. |
| Hexane | Non-polar Aprotic | 69 | Can be used for water removal, lower boiling point than toluene. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Common solvent for mild coupling reactions (e.g., Steglich); good solubility for reagents. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Alternative to DCM for coupling reactions. |
| Acetonitrile | Polar Aprotic | 82 | Can influence reaction kinetics; generally used in analytical studies. |
| (None - Excess Alcohol) | Polar Protic | Varies | Acts as both reactant and solvent, shifting equilibrium by mass action. |
Isolation and Purification Protocols for Synthetic Intermediates and Final Product
Rigorous purification is essential to obtain this compound in high purity, free from starting materials, catalysts, and byproducts.
Workup Procedure: Following the reaction, a standard aqueous workup is typically performed.
Catalyst Neutralization/Removal: If a homogeneous acid catalyst was used, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a weak base like aqueous sodium bicarbonate solution to neutralize the acid. operachem.com If a carbodiimide was used, the precipitated urea byproduct (DCU) is removed by filtration. rsc.org
Removal of Unreacted Materials: The organic layer is washed with water to remove any remaining water-soluble reagents (like EDC and its urea byproduct) or salts. A wash with saturated sodium chloride solution (brine) is used to reduce the water content in the organic phase.
Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification Techniques:
Column Chromatography: This is the most common and effective method for purifying esters of this type. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Crystallization: If the final product is a solid, recrystallization can be an excellent final purification step. The crude solid is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility, and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. nih.govresearchgate.net Solvents like ethanol (B145695), ethyl acetate, or hexane/ethyl acetate mixtures could be suitable.
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation could be employed for purification, although chromatography is more common for molecules of this complexity.
The primary synthetic intermediate, (6-chloropyrimidin-4-yl)methanol, if synthesized rather than purchased, would also require purification, likely by column chromatography or recrystallization, to ensure the purity of the starting material for the final coupling step.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds. researchgate.netresearchgate.netnih.gov In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion would allow for the determination of the elemental composition of the molecule, further confirming its identity. Fragmentation of the parent ion can provide additional structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds. While the title compound may have limited volatility, GC-MS analysis could be employed, potentially after derivatization to increase its volatility.
The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the ester bond and the loss of the chloro-pyrimidine or hexanoate moieties. For instance, a common fragmentation for esters is the McLafferty rearrangement.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Origin |
| 244/246 | [M]⁺ | Molecular ion (isotope pattern due to Cl) |
| 129/131 | [C₄H₂ClN₂O]⁺ | (6-chloropyrimidin-4-yl)methyl cation |
| 115 | [C₆H₁₁O₂]⁺ | Hexanoyl cation |
| 99 | [C₅H₇O₂]⁺ | Fragment from hexanoate chain |
Note: The presence and relative abundance of fragments can vary depending on the ionization method and energy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. The exact mass of a molecule, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu
For this compound, with the chemical formula C₁₁H₁₅ClN₂O₂, the theoretical exact mass can be calculated as follows:
| Element | Number of Atoms | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
| Carbon (C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (H) | 15 | 1.007825 | 15.117375 |
| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total Exact Mass | 242.082206 |
This calculated exact mass is a crucial parameter for the identification of this compound in complex mixtures and for the confirmation of its synthesis.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. The following sections describe the anticipated application of various chromatographic techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Retention Time Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
Given the structure of this compound, which contains both a moderately polar pyrimidine ring and a nonpolar hexanoate chain, its retention on a C18 column would be significant. The retention time can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Increasing the proportion of the organic solvent would decrease the retention time.
While specific experimental data is unavailable, a hypothetical HPLC analysis is presented below for illustrative purposes.
Hypothetical HPLC Parameters and Results:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Hypothetical Retention Time | 5.8 minutes |
| Hypothetical Purity | >98% |
This predictive approach is valuable for method development in the absence of established analytical procedures. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Component Analysis
A typical GC analysis would involve a non-polar or mid-polar capillary column (e.g., a DB-5 or HP-5). The retention time would be influenced by the compound's boiling point and its interactions with the stationary phase. The presence of the chlorine atom and the nitrogen atoms in the pyrimidine ring would influence its polarity and, consequently, its retention characteristics.
X-ray Crystallography for Solid-State Molecular Architecture Determination (e.g., for related pyrimidine derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.
While a crystal structure for this compound is not available in the crystallographic databases, the structures of related chloropyrimidine derivatives have been reported. For instance, the crystal structure of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride has been determined, revealing details about the bond angles and packing in the solid state. nih.gov Similarly, the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine shows how intermolecular hydrogen bonds can influence the crystal packing. researchgate.net
Computational and Theoretical Investigations of 6 Chloropyrimidin 4 Yl Methyl Hexanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which the behavior of (6-chloropyrimidin-4-yl)methyl hexanoate (B1226103) can be predicted and rationalized.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like (6-chloropyrimidin-4-yl)methyl hexanoate. DFT calculations would focus on determining the electron density to derive key properties.
Detailed Research Findings:
Electronic Properties: DFT calculations would yield crucial electronic parameters such as ionization potential, electron affinity, and electronegativity. These properties are vital for predicting the molecule's behavior in chemical reactions.
Molecular Orbital Analysis: An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be central. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. For a molecule with a pyrimidine (B1678525) ring, the HOMO is often associated with the lone pairs of the nitrogen atoms and the π-system of the ring, while the LUMO is typically a π* orbital.
Electron Density Distribution: The calculations would map the electron density surface, highlighting regions of high and low electron density. This would reveal the electrophilic and nucleophilic sites within this compound. The chlorine atom and the nitrogen atoms of the pyrimidine ring are expected to be electron-rich regions, while the carbonyl carbon of the hexanoate group would be electron-deficient.
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Mulliken Atomic Charges | Provides insight into the partial charges on each atom, identifying reactive sites. |
| Dipole Moment | Determines the molecule's overall polarity, influencing its solubility and intermolecular interactions. |
Conformation Analysis and Energy Minimization of Molecular Structures
The three-dimensional structure of this compound is not static. The hexanoate chain, in particular, possesses significant conformational flexibility.
Detailed Research Findings:
Potential Energy Surface Scan: A systematic scan of the potential energy surface by rotating the single bonds (dihedral angles) in the hexanoate chain and the bond connecting the methyl group to the pyrimidine ring would be performed. This would identify the various possible conformers.
Energy Minimization: Each identified conformer would then be subjected to geometry optimization to find its lowest energy state. This process would reveal the most stable conformation(s) of the molecule under vacuum. The relative energies of these conformers would indicate their population distribution at a given temperature. It is expected that the extended chain conformation of the hexanoate would be among the low-energy structures.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.
Detailed Research Findings:
NMR Chemical Shifts: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the definitive assignment of signals to specific atoms in the molecule. For instance, the protons on the pyrimidine ring are expected to have distinct chemical shifts from those on the hexanoate chain.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful application. The predicted frequencies would correspond to the various vibrational modes of the molecule, such as the C=O stretching of the ester group and the C-Cl stretching of the pyrimidine ring. These predicted spectra can aid in the analysis of experimental IR and Raman data.
| Spectroscopic Parameter | Predicted Information |
| 1H NMR Chemical Shifts | Proton environment and connectivity. |
| 13C NMR Chemical Shifts | Carbon skeleton and functional groups. |
| Vibrational Frequencies (IR/Raman) | Identification of functional groups and vibrational modes. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, especially in a solvent environment.
Detailed Research Findings:
Conformational Flexibility: MD simulations would track the atomic movements of this compound over time. This would provide a detailed understanding of the flexibility of the hexanoate chain and how it explores different conformations in solution.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent interacts with the solute. This includes the formation of hydrogen bonds between water and the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen of the ester. The solvation shell around the molecule would be characterized, providing insights into its solubility and how the solvent influences its conformational preferences.
In Silico Prediction of Chemical Reactivity and Mechanistic Pathways
Computational tools can be employed to predict how this compound might react and the mechanisms of those reactions.
Detailed Research Findings:
Reactivity Indices: Based on DFT calculations, various reactivity descriptors such as Fukui functions can be calculated. These indices would identify the most likely sites for nucleophilic, electrophilic, and radical attacks. For example, the carbon atom attached to the chlorine on the pyrimidine ring is a potential site for nucleophilic substitution.
Reaction Mechanism Studies: For a proposed reaction, such as the hydrolysis of the ester group or the substitution of the chlorine atom, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction.
Computational Retrosynthesis and Reaction Pathway Design
Computational retrosynthesis is an emerging area of cheminformatics that aims to design synthetic routes to a target molecule.
Detailed Research Findings:
Retrosynthetic Analysis: Computer-aided synthesis planning tools could be used to propose potential synthetic routes to this compound. These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. A likely retrosynthetic disconnection would be the ester bond, leading to (6-chloropyrimidin-4-yl)methanol (B1429738) and hexanoyl chloride or hexanoic acid as precursors. Another key disconnection would be the formation of the chloropyrimidine ring.
Reaction Pathway Evaluation: Once potential synthetic pathways are proposed, computational chemistry can be used to evaluate the feasibility of each step, for instance, by calculating reaction energies and activation barriers. This can help in selecting the most promising synthetic route for experimental validation. Recent advancements in this field focus on developing higher-level strategies to navigate the complex chemical space of possible reactions. chemrxiv.org
Advanced Chemical Reactivity and Derivatization Studies of 6 Chloropyrimidin 4 Yl Methyl Hexanoate
Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr), particularly at carbon atoms bearing a good leaving group, such as a halogen. In (6-chloropyrimidin-4-yl)methyl hexanoate (B1226103), the chlorine atom at the C6 position is activated towards displacement by various nucleophiles.
Replacement of the Chlorine Atom with Various Nucleophiles (e.g., amines, alcohols, thiols)
The chlorine atom at the C6 position of the pyrimidine ring can be readily displaced by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.
Amines: The reaction of chloropyrimidines with amine nucleophiles is a cornerstone of pyrimidine chemistry, providing access to a vast array of amino-pyrimidine derivatives. Both primary and secondary amines, including aliphatic and aromatic variants, can serve as effective nucleophiles. Reactions are typically conducted in a suitable solvent, and depending on the nucleophilicity of the amine, may require thermal conditions or the presence of a base to neutralize the HCl generated. In some cases, palladium catalysis can be employed to facilitate the amination, particularly with less nucleophilic aromatic amines, leading to better regioselectivity and milder reaction conditions.
Alcohols and Thiols: Alkoxides and thiolates, being strong nucleophiles, react efficiently with chloropyrimidines to form the corresponding ethers and thioethers. These reactions are generally carried out under basic conditions to deprotonate the parent alcohol or thiol, thereby increasing its nucleophilicity. For instance, treatment with sodium ethoxide in ethanol (B145695) leads to the exclusive displacement of the chlorine atom. libretexts.org Thiols are generally more nucleophilic than alcohols and will react readily. nih.gov
The table below summarizes typical conditions for SNAr reactions on analogous chloropyrimidine systems.
| Nucleophile Class | Example Nucleophile | Catalyst/Base | Solvent | Temperature | Product Type |
| Secondary Amine | Morpholine | K₂CO₃ | DMAc | Room Temp | 4-(Morpholin-4-yl)pyrimidine derivative |
| Primary Amine | Aniline | Pd(OAc)₂/dppb, LiHMDS | THF | -20 °C | 4-(Phenylamino)pyrimidine derivative |
| Alcohol (Alkoxide) | EtONa | None (reagent is base) | EtOH | ~20 °C | 4-Ethoxypyrimidine derivative libretexts.org |
| Thiol (Thiolate) | NaSR | None (reagent is base) | Varies | Varies | 4-(Alkylthio)pyrimidine derivative |
Regioselectivity and Stereoselectivity in Substitution Reactions
Regioselectivity is a critical consideration in the functionalization of substituted pyrimidines. In di- or tri-substituted pyrimidines, the position of nucleophilic attack is governed by the electronic and steric influence of the existing substituents. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. researchgate.netresearchgate.net However, this selectivity can be highly sensitive to the nature of other substituents on the ring. researchgate.netnih.gov For instance, an electron-donating group at the C6 position can alter the electronic distribution (LUMO) of the ring, making the C2 position more susceptible to attack. researchgate.net
In the context of (6-chloropyrimidin-4-yl)methyl hexanoate, there is only one chlorine atom at C6, making the primary question of regioselectivity moot. Any SNAr reaction will occur at this position. Stereoselectivity is not a factor in these substitution reactions unless the incoming nucleophile or a pre-existing substituent on the pyrimidine ring contains a chiral center. The SNAr mechanism proceeds through a planar Meisenheimer intermediate, which does not introduce new stereocenters at the reaction site on the ring.
Ester Hydrolysis and Transesterification Pathways
The hexanoate ester moiety of this compound provides another handle for chemical modification through hydrolysis or transesterification, enabling the modulation of the compound's physical properties or providing a synthetic intermediate for further derivatization.
Catalytic Hydrolysis under Acidic and Basic Conditions
Esters can be hydrolyzed to their constituent carboxylic acid and alcohol components under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and excess water, the ester undergoes hydrolysis to yield (6-chloropyrimidin-4-yl)methanol (B1429738) and hexanoic acid. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.comyoutube.com This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water. chemistrysteps.com Studies on related nucleosides show that acid-catalyzed hydrolysis proceeds via cleavage of the C-N or C-O bond through a mechanism involving a protonated intermediate. nih.govnih.gov
Base-Catalyzed Hydrolysis (Saponification): Hydrolysis can also be achieved using a strong base, such as sodium hydroxide (B78521) (NaOH). This reaction, known as saponification, is irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol, driving the reaction to completion. chemistrysteps.com For some pyrimidine esters, alkaline hydrolysis can lead to rearrangements in addition to simple hydrolysis. researchgate.net
| Condition | Catalyst | Key Features | Products |
| Acidic | H₂SO₄, HCl | Reversible; requires excess water to drive to completion. chemistrysteps.com | (6-Chloropyrimidin-4-yl)methanol + Hexanoic Acid |
| Basic | NaOH, KOH | Irreversible; forms a carboxylate salt. chemistrysteps.com | (6-Chloropyrimidin-4-yl)methanol + Sodium Hexanoate |
Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol and an acid catalyst would result in the formation of (6-chloropyrimidin-4-yl)methyl ethanoate and hexanol. This reaction is also an equilibrium process, and using the reactant alcohol as the solvent can drive the reaction forward. wikipedia.org Various catalysts, including metal complexes and N-heterocyclic carbenes, can facilitate transesterification under mild conditions. organic-chemistry.org
Enzymatic Hydrolysis for Chiral Ester Transformations
Enzymes, particularly lipases, are widely used as biocatalysts for the selective hydrolysis of esters. nih.govnih.gov While this compound itself is not chiral, enzymatic methods become highly relevant for derivatives that possess a chiral center. For instance, if the hexanoate chain were modified to include a stereocenter, lipases could be used to selectively hydrolyze one enantiomer over the other, a process known as kinetic resolution. rsc.orgacs.org This technique is a powerful tool for obtaining enantiomerically pure compounds. wikipedia.org Various lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), and porcine pancreas (PPL), exhibit different substrate specificities and enantioselectivities. nih.govresearchgate.netacs.org The reaction conditions, including pH, temperature, and solvent, can be optimized to achieve high enantiomeric excess (ee) for both the unreacted ester and the resulting alcohol product. nih.gov
Functional Group Interconversions on the Hexanoate Chain
The hexanoate chain offers a third avenue for derivatization, allowing for modifications that are distal to the pyrimidine ring. These transformations can alter the lipophilicity and steric profile of the molecule.
Reduction of the Ester: The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the ester to the corresponding primary alcohol. libretexts.orgmasterorganicchemistry.com In the case of this compound, this reaction would be expected to reduce the hexanoate ester to 1-hexanol, leaving the (6-chloropyrimidin-4-yl)methanol part of the molecule. However, a crucial consideration when using powerful hydrides like LiAlH₄ with pyrimidine systems is the potential for competitive reduction of the electron-deficient heterocyclic ring itself. Studies on related pyrimidine-5-carboxylates have shown that LiAlH₄ can sometimes yield dihydropyrimidine (B8664642) derivatives as byproducts alongside the expected alcohol. researchgate.net This highlights the need for careful control of reaction conditions to achieve chemoselectivity.
Modifications of the Alkyl Chain: The C-H bonds of the hexanoate alkyl chain can be functionalized using modern synthetic methods. While the carbon adjacent to an aromatic ring (benzylic position) is particularly reactive towards oxidation, csbsju.edulibretexts.orgleah4sci.com the aliphatic C-H bonds in the hexanoate chain are less reactive. However, radical-based C-H functionalization reactions can introduce new functional groups. For example, protocols for the alkylation of N-heterocycles often proceed through radical intermediates that can be generated from various precursors, including alkyl halides. rsc.orgkaust.edu.saresearchgate.net Furthermore, undirected borylation reactions can convert strong alkyl C-H bonds into versatile boronic esters, which can then be transformed into a wide range of other functional groups, including alcohols, amines, and aryl groups. nih.gov
Cycloaddition and Heterocyclic Annulation Strategies involving Pyrimidine Derivatives
The electron-deficient nature of the pyrimidine ring, particularly when substituted with an electron-withdrawing group like chlorine, makes it a viable candidate for various cycloaddition and heterocyclic annulation reactions. These reactions are crucial for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.govnih.gov
One of the primary modes of reactivity for pyrimidines is their participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In this context, the pyrimidine ring can act as either a diene or a dienophile, although its electron-deficient character generally favors its role as a dienophile. When reacting with electron-rich dienes, this compound would be expected to undergo cycloaddition across the C5-C6 double bond. The chlorine atom at the 6-position would further activate the ring for such reactions.
Heterocyclic annulation, the formation of a new ring fused to the existing pyrimidine core, is another significant synthetic strategy. jchr.org For this compound, the labile chlorine atom at the 6-position serves as a key reactive site for annulation. Nucleophilic substitution of the chlorine by a binucleophilic reagent can initiate a cyclization cascade, leading to the formation of fused systems like pyrimido[4,5-b]indoles or other related heterocycles. The specific outcome of these reactions is highly dependent on the nature of the reacting partner and the reaction conditions.
Below is a table summarizing potential cycloaddition and annulation reactions based on known pyrimidine chemistry:
| Reaction Type | Potential Reactant | Expected Product Class | Reaction Conditions |
| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Fused bicyclic system | Thermal or Lewis acid catalysis |
| Heterocyclic Annulation | o-Phenylenediamine | Pyrimido[4,5-b]quinoxaline derivative | Acid or base catalysis, heating |
| Heterocyclic Annulation | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine derivative | Reflux in a suitable solvent |
| Heterocyclic Annulation | Guanidine (B92328) | Pteridine derivative | Base catalysis |
Photochemical and Electrochemical Reactivity of the Compound
The photochemical and electrochemical behavior of pyrimidine derivatives has been a subject of interest due to their relevance in biological systems and materials science. nih.govekb.eg
Photochemical Reactivity:
Substituted pyrimidines are known to undergo a variety of photochemical reactions upon irradiation with UV light. wikipedia.orgrsc.org These reactions can include cycloadditions, rearrangements, and substitutions. For this compound, UV irradiation could potentially lead to several outcomes. One possibility is the homolytic cleavage of the C-Cl bond, generating a pyrimidinyl radical. This highly reactive intermediate could then participate in a range of subsequent reactions, such as hydrogen abstraction from the solvent or addition to an alkene.
Another potential photochemical pathway is a [2+2] cycloaddition if the reaction is carried out in the presence of an alkene. This would result in the formation of a cyclobutane (B1203170) ring fused to the pyrimidine core. The hexanoate ester side chain is not expected to be photochemically active under these conditions but could influence the reaction's stereochemistry. Furthermore, photochemical reactions of pyrimidines can lead to ring-opening or rearrangement products. rsc.org For instance, photohydration across the C5=C6 double bond can occur in aqueous media.
Electrochemical Reactivity:
The electrochemical properties of pyrimidines are influenced by the substituents on the ring. The presence of the electron-withdrawing chlorine atom in this compound would make it more susceptible to reduction. Cyclic voltammetry studies on similar chloropyrimidines have shown that the C-Cl bond can be electrochemically reduced, leading to its cleavage and the formation of a pyrimidinyl anion or radical. researchgate.net This process is typically irreversible.
The reduction potential for this process would be expected to be influenced by the solvent and the nature of the electrode used. The hexanoate ester group is generally considered electrochemically inactive within the typical potential windows used for studying the pyrimidine core.
The following table outlines the potential photochemical and electrochemical reactions:
| Reactivity Type | Conditions | Potential Outcome |
| Photochemical | UV irradiation in an inert solvent | Homolytic cleavage of C-Cl bond, radical formation |
| Photochemical | UV irradiation in the presence of an alkene | [2+2] cycloaddition |
| Photochemical | UV irradiation in aqueous media | Photohydration of the C5=C6 bond |
| Electrochemical | Reductive potential scan (e.g., Cyclic Voltammetry) | Irreversible reduction and cleavage of the C-Cl bond |
It is important to reiterate that the reactivity discussed above is based on established principles of pyrimidine chemistry. Detailed experimental investigations on this compound are necessary to fully elucidate its specific chemical behavior under various reaction conditions.
Future Directions in 6 Chloropyrimidin 4 Yl Methyl Hexanoate Research
Development of Green Chemistry Approaches for Synthesis
The future synthesis of (6-chloropyrimidin-4-yl)methyl hexanoate (B1226103) and its analogs will likely prioritize environmentally sustainable methods. Traditional chemical syntheses often rely on hazardous solvents and toxic reagents, leading to significant environmental concerns. rasayanjournal.co.inkuey.net Green chemistry offers a paradigm shift, aiming to reduce or eliminate the use and generation of hazardous substances. kuey.net
Future research will likely focus on adapting established green techniques for pyrimidine (B1678525) synthesis to this specific compound. These methods offer numerous advantages over conventional approaches, including higher yields, reduced waste, shorter reaction times, and simplified purification processes. rasayanjournal.co.inkuey.net Key areas of exploration will include:
Microwave-Assisted Synthesis: This energy-efficient technique can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. powertechjournal.com
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, particularly for heterogeneous reactions. nih.govresearchgate.net
Solvent-Free Reactions: Conducting syntheses in the absence of solvents, for instance, through mechanochemistry (ball milling), minimizes the use of volatile organic compounds, which are often toxic and flammable. rasayanjournal.co.in
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions, representing a highly sustainable synthetic route. kuey.net
Use of Greener Solvents: Replacing conventional hazardous solvents with environmentally benign alternatives like ionic liquids or water can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in
| Green Chemistry Technique | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. rasayanjournal.co.inpowertechjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, applicable to heterogeneous systems. nih.govresearchgate.net |
| Solvent-Free Reactions | Eliminates solvent waste, simplifies product purification. rasayanjournal.co.inbenthamdirect.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. kuey.net |
| Green Solvents (e.g., Ionic Liquids) | Lower toxicity and volatility compared to traditional organic solvents. rasayanjournal.co.in |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of novel derivatives with enhanced properties, future research will integrate automated synthesis platforms and high-throughput experimentation (HTE). nih.gov HTE allows for the parallel execution of a large number of experiments, making it a powerful tool for rapidly screening reaction conditions or generating libraries of chemical analogs. nih.govacs.org
This approach involves miniaturized reaction formats, often in 96-well or 384-well plates, coupled with robotic liquid handlers for precise reagent dispensing. nih.govnih.gov By integrating HTE, researchers can efficiently explore a vast chemical space around the (6-chloropyrimidin-4-yl)methyl hexanoate scaffold. This enables the rapid identification of derivatives with optimized properties and the discovery of novel reaction pathways. nih.govnih.gov Software solutions are being developed to facilitate the design, execution, and analysis of these data-rich experiments, further streamlining the research workflow. nih.gov
Advanced Material Science Applications of Pyrimidine Derivatives
Beyond their established biological roles, pyrimidine derivatives are gaining attention for their potential in advanced material science. nbinno.com The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for novel functional materials. nbinno.com Future research could explore the incorporation of the this compound scaffold into:
Organic Electronics: The conjugated π-system of the pyrimidine ring can be exploited to create organic semiconductors, components for light-emitting diodes (LEDs), and other electronic devices. rasayanjournal.co.in
Catalysts: Pyrimidine derivatives can act as ligands, coordinating with metal centers to form catalysts for a variety of chemical transformations. nbinno.com
Adsorbents: Research has indicated the potential of pyrimidine derivatives in the removal of heavy metal ions from the environment, suggesting applications in environmental remediation. novapublishers.com
Chemoinformatics and Machine Learning-Guided Design of Novel Derivatives
Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern chemical research and drug discovery. nih.govresearchgate.net These computational approaches can analyze vast datasets to build predictive models that correlate chemical structures with their properties and activities (Quantitative Structure-Activity Relationship, or QSAR). mdpi.com
In the context of this compound, future research will leverage ML algorithms for:
De Novo Design: Generating novel molecular structures with desired properties from scratch. nih.govresearchgate.net
Predictive Modeling: Forecasting the biological activity, toxicity, and physicochemical properties of new derivatives before their synthesis, saving time and resources. mdpi.comrsc.org
Reaction Optimization: Predicting the optimal conditions for chemical reactions. nih.gov
By training ML models on existing data for pyrimidine derivatives, researchers can identify key structural features that influence a desired outcome, such as inhibitory activity against a specific biological target or suitability for a material science application. mdpi.comresearchgate.net This data-driven approach accelerates the design-synthesize-test cycle, leading to the more rapid discovery of promising new compounds. researchgate.net
| Computational Approach | Application in Derivative Design |
| Machine Learning (ML) | Predicts activity and properties, guides the design of new compounds. nih.govmdpi.com |
| QSAR Modeling | Establishes relationships between chemical structure and biological activity. mdpi.com |
| De Novo Design | Computationally generates novel molecules with optimized characteristics. researchgate.net |
| Pharmacokinetic Prediction | Assesses the likely absorption, distribution, metabolism, and excretion (ADME) of new derivatives. rsc.org |
Exploration of New Biological Target Classes for Pyrimidine-Hexanoate Scaffolds
The pyrimidine nucleus is a core component of many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. gsconlinepress.comgrowingscience.comgsconlinepress.com The presence of both a pyrimidine ring and a hexanoate ester chain in this compound suggests a versatile scaffold for interacting with various biological targets.
Future research will focus on screening this compound and its derivatives against a broader array of biological targets to uncover new therapeutic opportunities. This exploration may include:
Enzyme Inhibition: Targeting enzymes involved in disease pathways, such as kinases, proteases, or metabolic enzymes.
Receptor Modulation: Investigating interactions with cell surface or nuclear receptors.
Antimicrobial Activity: Screening against a wide range of bacteria and fungi to identify potential new antibiotics or antifungals. nih.gov
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines and exploring mechanisms of action. gsconlinepress.com
The diverse pharmacological activities already demonstrated by various pyrimidine derivatives suggest that the pyrimidine-hexanoate scaffold holds significant promise for the development of novel therapeutic agents for a multitude of diseases. gsconlinepress.comgsconlinepress.com
Q & A
Basic: What are the optimal reaction conditions for synthesizing (6-chloropyrimidin-4-yl)methyl hexanoate?
Methodological Answer:
The synthesis involves esterification of (6-chloropyrimidin-4-yl)methanol with hexanoyl chloride. Key steps include:
- Reagents: Use a base like 4-dimethylaminopyridine (DMAP) or pyridine to catalyze the reaction.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
- Temperature: Room temperature (20–25°C) for 12–24 hours.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Supporting Data:
| Reagent System | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DMAP/Pyridine | 78–85 | ≥98% | |
| NaH/THF | 65–70 | 95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and ester methylene (δ 4.5–5.0 ppm).
- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and C-Cl vibration (650–750 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion [M+H]+ at m/z 285.1 (calculated for C₁₁H₁₄ClN₂O₂).
- HPLC: Purity assessment using C18 column (acetonitrile/water, 70:30).
Advanced: How does the chlorine substituent on the pyrimidine ring influence reactivity in nucleophilic substitution?
Methodological Answer:
The electron-withdrawing Cl at position 6 activates the pyrimidine ring for nucleophilic attack at position 2 or 4. To study this:
- Kinetic Assays: Monitor substitution rates with amines/thiols under varying temperatures.
- Computational Modeling: Density Functional Theory (DFT) to calculate activation barriers.
- Control Experiments: Compare reactivity with non-chlorinated analogs.
Key Finding: Cl increases reaction rate by 3–5× compared to methyl-substituted derivatives .
Advanced: What in vitro assays evaluate its biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Kinase Inhibition Assay: Use purified Src/Abl kinases with ATP-Glo™ luminescence kit.
- Procedure: Pre-incubate compound (1–100 µM) with kinase, add ATP, measure residual ATP.
- Data Interpretation: IC50 calculated via nonlinear regression.
- Cellular Assays: Test anti-proliferative effects on cancer cell lines (e.g., K562 leukemia) using MTT assay.
Stability: How does pH affect the hydrolysis of the ester group?
Methodological Answer:
- Accelerated Stability Testing: Incubate compound in buffers (pH 2–10) at 40°C.
- Analysis: Quantify hydrolysis via HPLC (monitor parent compound degradation).
- Key Result: Hydrolysis is fastest at pH >8 (t₁/₂ = 4 hours) due to base-catalyzed ester cleavage.
Advanced: What synthetic strategies modify the hexanoate chain to study structure-activity relationships (SAR)?
Methodological Answer:
- Chain Length Variation: Replace hexanoyl chloride with C4–C8 acyl chlorides.
- Functionalization: Introduce alkynes/azides for click chemistry (e.g., CuAAC with PEG-azide).
- Biological Testing: Compare modified analogs in kinase inhibition assays.
Data Example:
| Chain Length | IC50 (µM, Src Kinase) |
|---|---|
| C6 (hexanoate) | 0.45 |
| C4 (butyrate) | 1.20 |
| C8 (octanoate) | 0.38 |
Analytical: How to resolve co-eluting impurities in HPLC analysis?
Methodological Answer:
- Mobile Phase Optimization: Use gradient elution (e.g., 50%→90% acetonitrile over 20 minutes).
- Column Selection: Switch from C18 to phenyl-hexyl stationary phase for better resolution.
- Detection: UV at 254 nm (pyrimidine absorption) or tandem MS for specificity.
Case Study: Co-eluting N-methyl impurity resolved with 0.1% formic acid additive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
